molecular formula C25H34N4O4 B11545116 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B11545116
M. Wt: 454.6 g/mol
InChI Key: KIQNSJYTNLAJPQ-VULFUBBASA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, amino, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the nitrophenyl and ethylphenoxy groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H34N4O4

Molecular Weight

454.6 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H34N4O4/c1-6-20-7-10-23(11-8-20)33-17-25(30)27-26-14-21-13-22(29(31)32)9-12-24(21)28(15-18(2)3)16-19(4)5/h7-14,18-19H,6,15-17H2,1-5H3,(H,27,30)/b26-14+

InChI Key

KIQNSJYTNLAJPQ-VULFUBBASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Origin of Product

United States

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